Superior Selectivity for Bacterial vs. Human IMPDH Compared to Mycophenolic Acid
IMPDH-IN-1 and its structural analogues exhibit no detectable inhibitory activity against human IMPDH at concentrations where they potently inhibit bacterial IMPDH [1]. In stark contrast, the classic IMPDH inhibitor mycophenolic acid (MPA) preferentially inhibits human IMPDH type II >20-fold more potently than bacterial IMPDH (IC50 of 100 nM vs. 2.6 µM, respectively) [2]. This represents a fundamental inversion of selectivity, establishing IMPDH-IN-1 as a far more suitable tool for probing bacterial nucleotide metabolism without confounding human enzyme inhibition.
| Evidence Dimension | Selectivity Ratio (Human IC50 / Bacterial IC50) |
|---|---|
| Target Compound Data | No inhibitory potency on human IMPDH |
| Comparator Or Baseline | Mycophenolic Acid (MPA) |
| Quantified Difference | IMPDH-IN-1 exhibits zero human activity vs. MPA's >20-fold preference for human enzyme |
| Conditions | Enzymatic assays on recombinant human IMPDH Type II and bacterial IMPDH |
Why This Matters
For researchers developing antibiotics targeting the purine pathway, the absence of human IMPDH inhibition is critical for validating on-target bacterial effects and minimizing false-positive cytotoxicity in mammalian cell models.
- [1] Nour Ayoub, et al. Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. Eur J Med Chem. 2024;280:116920. View Source
- [2] NOVOCIB. Bacterial IMPDH (Staphylococcus aureus) - Product Page. View Source
